2',6'-difluoro-5-methyl-[1,1'-biphenyl]-2-amine
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Overview
Description
2’,6’-Difluoro-5-methyl-[1,1’-biphenyl]-2-amine is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to the biphenyl structure, along with an amine group. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,6’-difluoro-5-methyl-[1,1’-biphenyl]-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Fluorination: Introduction of fluorine atoms at the 2’ and 6’ positions can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: The methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or hydroamines.
Substitution: The fluorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or lithium aluminum hydride in polar aprotic solvents.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
2’,6’-Difluoro-5-methyl-[1,1’-biphenyl]-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2’,6’-difluoro-5-methyl-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzyme active sites or receptor binding sites. The amine group can participate in nucleophilic attacks or form coordination complexes with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
2’,6’-Difluoro-[1,1’-biphenyl]-2-amine: Lacks the methyl group, resulting in different chemical reactivity and biological activity.
2’,6’-Difluoro-5-methyl-[1,1’-biphenyl]-4-amine: The amine group is positioned differently, affecting its interaction with molecular targets.
2’,6’-Difluoro-5-methyl-[1,1’-biphenyl]-2-carboxylic acid: Contains a carboxylic acid group instead of an amine, leading to different chemical properties and applications.
Uniqueness: The unique combination of fluorine atoms, a methyl group, and an amine group in 2’,6’-difluoro-5-methyl-[1,1’-biphenyl]-2-amine imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1341925-26-5 |
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Molecular Formula |
C13H11F2N |
Molecular Weight |
219.23 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)-4-methylaniline |
InChI |
InChI=1S/C13H11F2N/c1-8-5-6-12(16)9(7-8)13-10(14)3-2-4-11(13)15/h2-7H,16H2,1H3 |
InChI Key |
MZDROCPIXJWCRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C2=C(C=CC=C2F)F |
Purity |
95 |
Origin of Product |
United States |
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